molecular formula C20H11F3N2O3S B2399738 N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329903-19-7

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2399738
CAS RN: 329903-19-7
M. Wt: 416.37
InChI Key: OZCMMCDXEKLEQG-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, a class of organic compounds that are known for their biological activity . It has been studied for its inhibitory activity against various carbonic anhydrase isoforms . The compound is an off-white solid with a melting point of 194–196 °C .


Synthesis Analysis

The synthesis of this compound involves the design of new 3-substituted coumarin derivatives with different functional moieties . The tertiary sulphonamide derivative showed selective inhibition against carbonic anhydrase IX . Other derivatives such as carbothioamides and oxime ether also exhibited good inhibition against carbonic anhydrase IX and XII .


Molecular Structure Analysis

The molecular structure of this compound was predicted and validated using molecular docking and dynamic simulations . The coumarin moiety of the compound was found to interact with various residues in the active site of the enzyme .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory activity against carbonic anhydrase isoforms . The compound acts as a selective inhibitor of these isoforms, reducing their activity in hypoxic tumors .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 194–196 °C . It has a yield of 70% . The compound’s physical and chemical properties were explored by molecular docking and 3D QSAR and molecular dynamics simulation for 20 ns .

Scientific Research Applications

Tumor-Associated Carbonic Anhydrase Inhibitory Activity

A series of compounds, including derivatives of the mentioned compound, have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. The trifluoromethyl derivative, in particular, exhibited potent inhibitory activity, suggesting potential applications in cancer research (Bozdağ et al., 2017).

Potential Adenosine Receptor Ligands

Chromones and thiazole-based compounds have been synthesized as potential ligands for human adenosine receptors, highlighting their potential in therapeutic applications beyond antimicrobial, antiviral, and antifungal uses (Cagide et al., 2015).

Antimicrobial Activity

A variety of compounds synthesized from the mentioned chemical structure demonstrated significant antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents (Raval et al., 2012).

Cytotoxic Activity

Novel thiazole derivatives bearing a coumarin nucleus have been synthesized using ultrasound-promoted synthesis. These compounds, particularly the thiazole derivative 5a, showed potent cytotoxic activity against HaCaT cells (human keratinocytes), suggesting their potential application in dermatological research (Gomha & Khalil, 2012).

Future Directions

The compound and its derivatives show high potential for further development as anti-Alzheimer agents . Future research could focus on optimizing the compound’s structure to enhance its inhibitory activity and selectivity towards carbonic anhydrase isoforms . Additionally, more extensive safety and efficacy studies would be needed before the compound could be considered for clinical use.

properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N2O3S/c21-20(22,23)13-6-3-5-12(8-13)17(26)25-19-24-15(10-29-19)14-9-11-4-1-2-7-16(11)28-18(14)27/h1-10H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCMMCDXEKLEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

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